1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-(1H-pyrrol-1-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
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Overview
Description
1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE typically involves multi-step organic reactions. The starting materials may include 5-bromo-2-pyridine, 5-methyl-2-thiophene, and 1H-pyrrole. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different analogs.
Substitution: Halogen substitution reactions can introduce different substituents on the pyridine or thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.
Medicine
In medicinal chemistry, 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE may be explored as a lead compound for drug development. Its potential therapeutic applications could include treatments for infectious diseases, cancer, and neurological disorders.
Industry
In the industrial sector, this compound may be used as an intermediate in the synthesis of other valuable chemicals. Its unique properties can make it a useful component in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE depends on its specific interactions with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects can result from binding to these targets and modulating their activity, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE include other quinoline derivatives with different substituents. Examples include:
- 1-(2-PYRIDYL)-7,7-DIMETHYL-4-(2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
- 1-(5-CHLORO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE
Uniqueness
The uniqueness of 1-(5-BROMO-2-PYRIDYL)-7,7-DIMETHYL-4-(5-METHYL-2-THIENYL)-5-OXO-2-(1H-PYRROL-1-YL)-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE lies in its specific combination of substituents, which can impart distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H23BrN4OS |
---|---|
Molecular Weight |
519.5 g/mol |
IUPAC Name |
1-(5-bromopyridin-2-yl)-7,7-dimethyl-4-(5-methylthiophen-2-yl)-5-oxo-2-pyrrol-1-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C26H23BrN4OS/c1-16-6-8-21(33-16)23-18(14-28)25(30-10-4-5-11-30)31(22-9-7-17(27)15-29-22)19-12-26(2,3)13-20(32)24(19)23/h4-11,15,23H,12-13H2,1-3H3 |
InChI Key |
UJJPCECTSGSJCM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=NC=C(C=C4)Br)N5C=CC=C5)C#N |
Origin of Product |
United States |
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